molecular formula C8H5ClO2 B1590259 6-Chloro-3-Benzofuranone CAS No. 3260-78-4

6-Chloro-3-Benzofuranone

Cat. No. B1590259
CAS RN: 3260-78-4
M. Wt: 168.57 g/mol
InChI Key: QSYZLDHZMYWEKL-UHFFFAOYSA-N
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Description

6-Chloro-3-Benzofuranone (6C-3BF) is an organic compound belonging to the family of benzofurans. It is an important synthetic intermediate used in the manufacture of a variety of pharmaceuticals and agrochemicals. 6C-3BF is also known as 3-chlorobenzofuran-6-one, 3-chlorobenzofuran-6-one, and 6-chlorobenzofuran-3-one. It is a colorless crystalline solid with a melting point of 74-76 °C.

Scientific Research Applications

  • Medicinal Chemistry

    • Benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
    • The experimental method involves a short-term and practical reaction of 3-hydroxy-3 H-benzofuran-2-one, and the possibility of obtaining various phenol derivatives by the domino reaction involving the first Friedel-alkylation and subsequent intramolecular lactonization .
    • The results show that most benzofuran compounds have strong biological activities and potential applications in many aspects, making these substances potential natural drug lead compounds .
  • Cancer Therapy

    • Benzofuran derivatives demonstrate a wide range of biological and pharmacological activities, including anticancer properties .
    • The chemical structure of benzofuran is composed of fused benzene and furan rings. Medicinal chemists use its core to synthesize new derivatives that can be applied to a variety of disorders .
    • Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications .
  • Antibacterial Activity

    • The hydroxyl group at the C-6 position of benzofuran is essential for antibacterial activity, and the functional groups at the C-3 position play an important role in the antibacterial selectivity of these compounds .
  • Antimicrobial Agents

    • Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
    • For example, 3-Methanone-6-substituted-benzofuran derivatives were synthesized by Liu and co-workers and evaluated for their in vitro antibacterial activities against E. coli, S. aureus, Methicillin-resistant Staphylococcus aureus (MRSA), B. subtilis, and P. aeruginosa .
  • Treatment of Hepatitis C

    • The recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
  • Anticancer Activity

    • A halogen atom attached to the methyl group at the 3-position of the benzofuran ring promotes cytotoxicity toward both A549 and HL60 cell lines .
    • More specifically, the presence of oxadiazole and triazole-benzofuran hybrids further boosts the anticancer activity of A549 cells .
  • Treatment of Skin Diseases

    • Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .
    • The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates .
  • Antibacterial Activities

    • 3-Methanone-6-substituted-benzofuran derivatives were synthesized by Liu and co-workers and evaluated for their in vitro antibacterial activities against E. coli, S. aureus, Methicillin-resistant Staphylococcus aureus (MRSA), B. subtilis, and P. aeruginosa .
  • Anticancer Agents

    • Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
    • A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .
  • Construction of Complex Benzofuran Ring Systems

    • Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .
  • Cytotoxicity Promotion

    • A halogen atom attached to the methyl group at the 3-position of the benzofuran ring promotes cytotoxicity toward both A549 and HL60 cell lines .
    • More specifically, the presence of oxadiazole and triazole-benzofuran hybrids further boosts the anticancer activity of A549 cells .

properties

IUPAC Name

6-chloro-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO2/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYZLDHZMYWEKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(O1)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20549148
Record name 6-Chloro-1-benzofuran-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20549148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-Benzofuranone

CAS RN

3260-78-4
Record name 6-Chloro-1-benzofuran-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20549148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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